Dihydropyridine

概要

説明

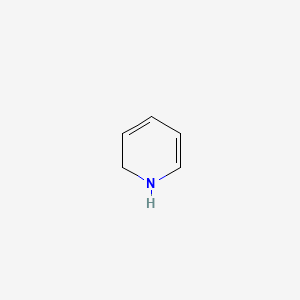

Dihydropyridine (DHP) is a heterocyclic organic compound characterized by a six-membered ring containing two double bonds and one nitrogen atom. The most pharmacologically significant derivatives are 1,4-dihydropyridines (1,4-DHPs), widely used as L-type calcium channel blockers (CCBs) in cardiovascular therapeutics. These drugs inhibit Ca²⁺ influx into vascular smooth muscle and cardiac cells, leading to vasodilation and reduced blood pressure . Key examples include nifedipine, amlodipine, and felodipine, which are first-line treatments for hypertension and angina .

Structurally, 1,4-DHPs feature a this compound ring substituted at positions 3, 4, and 3. Modifications at these positions alter pharmacokinetic and pharmacodynamic properties. For instance:

準備方法

Classical Hantzsch Pyridine Synthesis

The Hantzsch reaction remains the cornerstone of DHP synthesis, involving a multicomponent reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The initial product is a 1,4-dihydropyridine, which can undergo oxidation to form pyridine derivatives. For example, ethyl acetoacetate and formaldehyde condense in the presence of ammonia to yield 1,4-DHP dicarboxylates, which are precursors to drugs like nifedipine and amlodipine .

Key advantages of the classical method include operational simplicity and compatibility with diverse aldehydes and β-keto esters. However, traditional protocols often require prolonged reaction times (up to 24 hours) and suffer from moderate yields (60–75%) due to side reactions such as the formation of symmetrical diester byproducts . Early mechanistic studies using 13C and 15N NMR identified chalcone and enamine intermediates, suggesting a stepwise pathway involving Knoevenagel condensation followed by cyclization .

Green Chemistry Approaches to DHP Synthesis

Solvent-Free and Aqueous Media Methods

Recent innovations have focused on replacing volatile organic solvents with water or eliminating solvents entirely. Sharma et al. (2017) demonstrated a solvent-free synthesis using ceric ammonium nitrate (CAN) as a catalyst, achieving yields exceeding 85% within 2.5 hours at room temperature . Similarly, reactions conducted in aqueous micellar media with Triton X-100 surfactant under visible light irradiation achieved near-quantitative yields in 15–30 minutes, leveraging micelle formation to enhance reactant solubility . These methods reduce environmental impact and simplify purification, as exemplified by Eynde and Mayence (2003), who utilized microwave irradiation with ammonium formate to synthesize DHPs without inorganic supports .

Catalytic Advancements

Catalyst selection profoundly influences reaction efficiency. Trichloroisocyanuric acid (TCCA) in ethanol-water mixtures under reflux conditions yielded 90% product in 50 minutes, outperforming methanol-based systems (52% yield) . Carbon nanotubes functionalized with amine groups also showed promise, enabling catalyst reuse and scalability while maintaining 85–90% yields in ethanol at 85°C . Comparative studies highlight the superiority of Brønsted acid catalysts over traditional bases, as they accelerate cyclization while minimizing byproducts .

Industrial-Scale Synthesis and Process Optimization

Industrial production of DHPs, such as felodipine, involves a two-step procedure to address purity and cost challenges. The first step condenses 2,3-dichlorobenzaldehyde with ethyl acetoacetate using a novel catalyst system comprising carboxylic acids and secondary amines (e.g., dimethylamine), achieving >95% conversion with <1.5% unreacted aldehyde . The resultant benzylidine intermediate reacts with ethyl aminocrotonate under reflux, followed by cyclohexane-mediated thermal isomerization to eliminate regioisomeric impurities . This method reduces hazardous solvent use and enhances yield (up to 90%) compared to earlier protocols .

Mechanistic Insights and Byproduct Management

Mechanistic studies using mass spectrometry and charge-tagged reactants have elucidated multiple pathways converging at a common this compound precursor . Competing pathways explain variability in yields and byproduct profiles, necessitating precise control of stoichiometry and reaction conditions. For instance, sodium bisulfite washing effectively removes residual aldehydes, while thermal treatment in cyclohexane converts exocyclic double bond isomers into the desired DHPs .

Comparative Analysis of Methodologies

Table 1 summarizes key parameters across DHP synthesis methods:

These data underscore the trade-offs between reaction speed, yield, and sustainability. Microwave-assisted and photochemical methods excel in speed, while industrial processes prioritize scalability and purity.

化学反応の分析

反応の種類

ジヒドロピリジンは、酸化、還元、および置換を含むさまざまな化学反応を起こします。これらの反応は、化合物の構造を変更し、生物活性を高めるために不可欠です。

一般的な試薬と条件

酸化: ジヒドロピリジンは、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用してピリジンに酸化することができます。

還元: ジヒドロピリジンの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して達成することができます。

置換: 置換反応は、多くの場合、アミンまたはアルコールなどの求核剤を伴い、ジヒドロピリジン環上の水素原子を置き換えます.

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまな置換ジヒドロピリジンとピリジンが含まれ、これらは生物活性と治療の可能性を高めています .

科学研究への応用

ジヒドロピリジンは、化学、生物学、医学、および産業の分野で、科学研究において幅広い用途を持っています。注目すべき用途のいくつかを以下に示します。

科学的研究の応用

Dihydropyridines have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

Chemistry: Dihydropyridines are used as building blocks for the synthesis of more complex molecules.

Biology: In biological research, dihydropyridines are used to study calcium channel function and regulation.

Medicine: Dihydropyridines are widely used as calcium channel blockers to treat cardiovascular diseases.

Industry: In the pharmaceutical industry, dihydropyridines are essential for developing new drugs with improved efficacy and safety profiles.

作用機序

ジヒドロピリジンは、動脈血管の平滑筋細胞にある電位依存性L型カルシウムチャネルに結合して阻害することにより、その効果を発揮します。これらのチャネルを阻害することで、ジヒドロピリジンは細胞へのカルシウムイオンの流入を防ぎ、筋弛緩と血管拡張をもたらします。 このメカニズムにより血管抵抗が低下し、血圧が低下するため、ジヒドロピリジンは高血圧やその他の心臓血管疾患の治療に効果的です .

類似の化合物との比較

ジヒドロピリジンは、ベラパミルやジルチアゼムなどの非ジヒドロピリジンを含む、より広いカルシウムチャネルブロッカーのクラスに属しています。 ジヒドロピリジンは主に血管平滑筋に影響を与え、血管拡張を促進するのに対し、非ジヒドロピリジンは心臓機能により大きな影響を与え、心拍数と収縮力を低下させます .

類似の化合物

ニフェジピン: 高血圧と狭心症の治療に使用されるジヒドロピリジン。

アムロジピン: 作用時間が長く、高血圧と狭心症に使用される別のジヒドロピリジン。

ベラパミル: 心臓と血管の両方に影響を与える非ジヒドロピリジンであり、高血圧、狭心症、不整脈に使用されます。

類似化合物との比較

Dihydropyridines are compared below with structurally or functionally related compounds, including other CCBs, dihydropyridine derivatives, and non-DHP scaffolds.

Non-Dihydropyridine Calcium Channel Blockers

| Compound Class | Example | Selectivity | Mechanism | Clinical Use |

|---|---|---|---|---|

| 1,4-DHPs | Nifedipine | Vascular > Cardiac | Voltage-dependent L-type Ca²⁺ block | Hypertension, angina |

| Phenylalkylamines | Verapamil | Cardiac > Vascular | Pore occlusion, use-dependent | Arrhythmias, hypertension |

| Benzothiazepines | Diltiazem | Mixed | Allosteric modulation of L-type | Angina, hypertension |

Key Findings :

- Selectivity: DHPs preferentially target vascular L-type Ca²⁺ channels (CaV1.2), while verapamil/diltiazem act on cardiac and nodal tissues .

- Binding Sites : DHPs bind to extracellular α1 subunit domains, whereas phenylalkylamines interact with intracellular pore regions .

This compound Derivatives

Recent derivatives expand therapeutic applications beyond cardiovascular disease:

Key Findings :

- Multidrug Resistance : NK-242 overcomes vincristine resistance in leukemia by inhibiting P-glycoprotein .

- Sirtuin Activation : N1-benzyl DHPs (e.g., 1b) prolong lifespan in senescence assays via SIRT1/2/3 activation .

Structurally Similar Heterocycles

Key Findings :

- Selectivity : 1,4-Dihydropyrimidines and 4H-pyrans exhibit <2-fold selectivity between CaV1.2 and CaV1.3 channels, unlike DHPs .

- Stability : DHPs with fluorine at phenyl R1/R2 resist photodegradation, while chlorine increases degradation .

Research Findings and Data Tables

Table 1: Pharmacokinetic Comparison of DHPs vs. Flavonoid Inhibitors

Note: Grapefruit juice flavonoids (quercetin, kaempferol) inhibit cytochrome P450 3A4, increasing DHP bioavailability .

Table 2: Thermal Stability of DHPs in Solid State

| DHP | Degradation Rate (k, ×10⁻³ h⁻¹) | Main Degradation Product |

|---|---|---|

| Nifedipine | 3.2 | Nitroso derivative |

| Nimodipine | 3.5 | Nitroso derivative |

| Amlodipine | 3.1 | Nitroso derivative |

Note: Degradation follows first-order kinetics under humid conditions, with nitroso compounds formed via aromatization .

生物活性

Dihydropyridines (DHPs) are a class of organic compounds characterized by a pyridine ring with two hydrogen atoms at the 1 and 4 positions. These compounds have garnered significant interest due to their diverse biological activities, particularly in pharmacology. This article explores the biological activities of DHPs, focusing on their antimicrobial, anticancer, and other therapeutic effects.

Overview of Dihydropyridine Compounds

DHPs are primarily recognized for their role as calcium channel blockers, but they also exhibit a range of other biological activities. These include:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Properties : Inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Reducing inflammation in various models.

- Neuroprotective Effects : Protecting neuronal cells from damage.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of DHP derivatives. A notable study evaluated six new 1,4-DHP derivatives for their antimicrobial and cytotoxic effects. The findings indicated:

- Inhibition of Bacterial Growth : Most derivatives inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 100 µg/ml. Fungal growth was inhibited at lower concentrations (25-50 µg/ml), and mycobacterial strains were affected at even lower concentrations (3.1-25 µg/ml) .

| Compound | Bacterial Inhibition Concentration (µg/ml) | Fungal Inhibition Concentration (µg/ml) | Mycobacterial Inhibition Concentration (µg/ml) |

|---|---|---|---|

| I | 50 | 25 | 6.2 |

| II | 100 | 50 | 12.5 |

| III | 50 | 25 | 3.1 |

| IV | 50 | 25 | 3.1 |

| V | 100 | 50 | 6.2 |

The most promising compound, IV, showed significant activity against pathogenic mycobacteria, including strains resistant to standard treatments .

Anticancer Activity

DHPs have also been investigated for their anticancer properties. A study synthesized a library of novel DHP analogs and evaluated their effects on cancer cell lines such as HeLa and MCF-7. Key findings included:

- Induction of Apoptosis : The most potent compound induced apoptosis through mechanisms such as overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases CDK4/6 .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4d | 0.49 | Induces ROS production, mitochondrial dysfunction |

| Other | Varies | Various mechanisms including cell cycle arrest and DNA damage |

The compound's ability to halt the cell cycle and induce apoptosis was confirmed through fluorescence microscopy techniques .

Other Therapeutic Activities

DHPs exhibit a variety of other therapeutic effects:

- Anti-inflammatory Activity : Some DHP derivatives have shown potential in reducing inflammation in animal models.

- Neuroprotective Effects : Certain compounds have been noted for their ability to protect neuronal cells, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the clinical relevance of DHPs:

- Calcium Channel Blockers : this compound-based drugs like nifedipine are widely used for hypertension management due to their vasodilatory effects without significant impact on cardiac output.

- Antimicrobial Applications : A study reported that specific DHP derivatives effectively reduced H. pylori viability without affecting calcium channels, indicating a promising avenue for antibiotic development .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 1,4-dihydropyridine derivatives, and how do reaction conditions influence yield and purity?

- The Hantzsch reaction is the most widely used method, involving condensation of β-ketoesters, aldehydes, and ammonium acetate under reflux conditions. Solvent-free approaches with nanocatalysts (e.g., PdNiRu@GO nanoparticles) improve efficiency and reduce environmental impact . Yield optimization requires precise temperature control (65–100°C) and catalyst recycling (e.g., Fe₃O₄@NFC@ONSM-Ni(II) achieves >85% yield over 5 cycles) .

Q. How are dihydropyridines utilized in pharmacological studies targeting calcium channels?

- Dihydropyridines (DHPs) act as L-type calcium channel blockers, primarily binding to α1 subunits in vascular smooth muscle. Nifedipine is the prototype, but derivatives like AP-12 (synthesized via brominated intermediates) show enhanced blood-brain barrier penetration for neurological applications. Experimental validation involves electrophysiology (e.g., Xenopus oocyte expression systems) and radioligand binding assays .

Q. What experimental designs are recommended for in vivo studies of dihydropyridine effects on metabolic pathways?

- Use randomized, controlled trials with species-specific dosing. For example, laying hens fed 150–300 mg/kg DHP showed altered fat metabolism, measured via serum triiodothyronine (T3) and vitellogenin receptor (VTGR) levels. Data should be analyzed using SAS or R for ANOVA and post-hoc tests (e.g., Duncan’s range test) .

Q. How do researchers validate the structural identity of novel this compound derivatives?

- Combine spectroscopic techniques: FT-IR for functional groups (e.g., NH stretch at ~3300 cm⁻¹), NMR for stereochemistry (e.g., ¹H-NMR coupling constants for 1,4-dihydropyridine rings), and X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. What computational approaches are used to predict this compound interactions with calcium channels?

- Density Functional Theory (DFT) calculates molecular electrostatic potentials (MEPs) to identify reactive sites, while molecular docking (AutoDock/Vina) models binding to Cav1.2 channels. For example, AP-12’s dodecyl chain enhances hydrophobic interactions with Val1516 and Met1512 residues .

Q. How can contradictions in this compound potency across experimental systems be resolved?

- System-specific factors (e.g., membrane potential, subunit composition) influence efficacy. Address discrepancies by testing multiple derivatives (e.g., nifedipine vs. nimodipine) and controlling for voltage dependence in electrophysiology setups .

Q. What molecular mechanisms explain the voltage-dependent binding of this compound antagonists?

- Mutagenesis studies reveal that Thr1393 and Val1516 residues mediate voltage sensitivity. Substituting Thr1393 with phenylalanine introduces steric hindrance, altering the voltage threshold for antagonist dissociation .

Q. How do structural modifications (e.g., alkyl chain length) impact this compound antioxidant activity in non-cardiovascular models?

- In poultry studies, DHPs with ethoxycarbonyl groups reduce lipid peroxidation in liver tissues. Measure malondialdehyde (MDA) levels via thiobarbituric acid assays and correlate with chain length using QSAR models .

Q. What role do crystal polymorphs play in the bioavailability of this compound drugs?

- Polymorphs (e.g., nifedipine’s α vs. β forms) differ in solubility and dissolution rates. Characterize via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to optimize pharmacokinetic profiles .

Q. How can in silico models improve the design of this compound derivatives with reduced side effects?

特性

CAS番号 |

22694-45-7 |

|---|---|

分子式 |

C5H7N |

分子量 |

81.12 g/mol |

IUPAC名 |

1,2-dihydropyridine |

InChI |

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-4,6H,5H2 |

InChIキー |

MMWRGWQTAMNAFC-UHFFFAOYSA-N |

SMILES |

C1C=CC=CN1 |

正規SMILES |

C1C=CC=CN1 |

同義語 |

1,4-dihydropyridine dihydropyridine Lemildipine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。